The compound is classified under:
The synthesis of 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine can be accomplished through several methods, with varying degrees of complexity and yield. Here are some notable synthetic routes:
Nuclear Magnetic Resonance (NMR) spectroscopy is often used to confirm the structure:
The chemical reactivity of 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine includes:
The mechanism of action for 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine primarily involves its interaction with neurotransmitter systems, particularly:
The compound is generally stable under normal conditions but may decompose under extreme pH or temperature conditions.
The applications of 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine span across various fields:
The structural architecture of 2-(4-methyl-2-phenylpiperazin-1-yl)ethanamine reveals several pharmacologically significant features. The unsymmetrical piperazine ring contains a methyl group at the N4-position, reducing symmetry and influencing conformational dynamics. The phenyl group at C2 creates a chiral center, potentially enabling enantioselective receptor interactions. The ethylamine side chain (‒CH₂CH₂NH₂) extends from N1, providing a terminal primary amine that can engage in hydrogen bonding interactions with biological targets. This moiety is frequently incorporated into more complex molecules as a pharmacophore element for CNS activity. Canonical SMILES (CN1CC(C2=CC=CC=C2)N(CCN)CC1) and InChIKey (VQOQFWUXNDOQEN-UHFFFAOYSA-N) specifications enable precise chemical identification and database retrieval [2] [7].
Table 1: Physicochemical Properties of 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₁N₃ |
Molecular Weight | 219.33 g/mol |
Hydrogen Bond Donors | 1 (Primary amine) |
Hydrogen Bond Acceptors | 3 (Tertiary and secondary amines) |
Canonical SMILES | CN1CC(C2=CC=CC=C2)N(CCN)CC1 |
InChIKey | VQOQFWUXNDOQEN-UHFFFAOYSA-N |
LogP (Predicted) | ~1.56 (Moderate lipophilicity) |
Phenylpiperazine ethylamine derivatives have evolved significantly since their initial exploration as serotonin receptor modulators. Early structural prototypes featured simple phenylpiperazines linked to ethylamine chains, which demonstrated affinity for 5-HT₁ₐ and 5-HT₂ receptors. The introduction of a methyl group at the N4-position (as in 2-(4-methyl-2-phenylpiperazin-1-yl)ethanamine) emerged as a strategic modification to enhance metabolic stability and receptor selectivity. This structural optimization addressed limitations of first-generation compounds, particularly their susceptibility to hepatic N-dealkylation. The development of long-chain arylpiperazines (LCAPs) represented a paradigm shift, where the ethylamine terminus served as an attachment point for extended pharmacophores targeting 5-HT₇ receptors [4] [6].
Research between 2014-2016 demonstrated that strategically modified phenylpiperazine ethylamines could achieve subtype selectivity among serotonin receptors. The 5-HT₇ receptor, implicated in depression, nociception, and circadian rhythms, emerged as a particularly promising target for this scaffold. Contemporary medicinal chemistry efforts focus on incorporating this ethylamine-terminated piperazine into multifunctional ligands capable of engaging multiple CNS targets simultaneously, reflecting the growing understanding of polypharmacology in neuropsychiatric disorders [4].
Current research objectives for 2-(4-methyl-2-phenylpiperazin-1-yl)ethanamine focus on three primary domains: synthetic methodology development, biological target profiling, and structural optimization. Synthetic chemistry aims to establish efficient, scalable routes that control stereochemistry at the C2 position, a significant challenge due to the compound's chiral center. Biological investigations prioritize comprehensive receptor binding assays across serotonin, dopamine, and adrenergic receptor families to establish target engagement profiles. Pharmacokinetic studies seek to characterize blood-brain barrier penetration and metabolic stability, leveraging the compound's intermediate lipophilicity (predicted LogP ≈1.56). Structural optimization explores modifications including N-alkylation of the terminal amine, ring substitution on the phenyl group, and isosteric replacements of the piperazine ring to enhance selectivity and reduce off-target effects [6] [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9